2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

Catalog No.
S13657963
CAS No.
M.F
C21H16Br3N
M. Wt
522.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-d...

Product Name

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

IUPAC Name

2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine

Molecular Formula

C21H16Br3N

Molecular Weight

522.1 g/mol

InChI

InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3

InChI Key

AIQCOJULOWTRNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound with the molecular formula C21H18Br2NC_{21}H_{18}Br_2N and a molecular weight of approximately 420.28 g/mol. This compound belongs to the class of acridine derivatives, characterized by a fused ring structure that includes both aromatic and aliphatic components. The presence of bromine substituents at the 2 and 7 positions and a para-bromophenyl group at the 10 position contributes to its unique chemical properties and potential biological activities.

The chemical behavior of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine can be categorized into several types of reactions:

  • Oxidation and Reduction: The acridine ring can undergo oxidation to form acridone derivatives or reduction to yield dihydroacridine derivatives. This versatility allows for the synthesis of various related compounds through controlled redox reactions .
  • Bromination: The compound can participate in further bromination reactions due to the presence of reactive bromine atoms, which can lead to polybrominated derivatives .
  • Nucleophilic Substitution: The bromine atoms in the structure can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of different functional groups at these sites .

Research indicates that acridine derivatives, including 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some studies have shown that acridine compounds possess antimicrobial activities against various bacterial strains.
  • Anticancer Activity: Acridine derivatives are often investigated for their potential as anticancer agents due to their ability to intercalate DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .
  • Antiviral Effects: Certain acridine compounds have demonstrated antiviral properties, making them candidates for further research in virology .

The synthesis of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves several key steps:

  • Starting Materials: The synthesis begins with 9,9-dimethyl-10H-acridine as the core structure.
  • Bromination Reaction: Bromination is performed using bromine in a suitable solvent (e.g., chloroform) under inert conditions. This step introduces bromine atoms at the desired positions on the acridine ring.
  • Purification: After the reaction is complete, purification techniques such as column chromatography are employed to isolate the target compound from by-products .

The applications of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound is being explored for potential use in drug development targeting microbial infections and cancer therapies.
  • Dyes and Pigments: Acridine derivatives are also utilized in dye manufacturing due to their vibrant colors and stability .

Interaction studies involving 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine focus on its binding affinity with biomolecules such as DNA and proteins. These studies reveal insights into how this compound may exert its biological effects through mechanisms like:

  • DNA Intercalation: The planar structure allows it to intercalate between DNA base pairs, potentially disrupting replication processes.
  • Protein Binding: Investigations into its interaction with specific proteins relevant to cancer pathways are ongoing .

Several compounds share structural similarities with 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine1319720-64-30.98
2-Bromo-9,9-dimethyl-9,10-dihydroacridine1443680-94-10.95
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine1333316-35-00.95
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline60891-64-70.83

Uniqueness

The unique feature of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine lies in its specific bromination pattern and substitution at the phenyl position which enhances its biological activity compared to other similar compounds.

XLogP3

8.1

Hydrogen Bond Acceptor Count

1

Exact Mass

520.88124 g/mol

Monoisotopic Mass

518.88329 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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